N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 4. This fluorinated benzothiazole is linked to a pyrazole carboxamide moiety, which itself contains a 1,5-dimethyl substitution and an oxolan-2-ylmethyl group. The oxolan (tetrahydrofuran) methyl group may enhance solubility compared to purely aromatic substituents, while the difluoro substitution on the benzothiazole likely influences electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-10-6-14(22-23(10)2)17(25)24(9-12-4-3-5-26-12)18-21-16-13(20)7-11(19)8-15(16)27-18/h6-8,12H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQBWRHVDNKLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biological effects.
Comparison with Similar Compounds
AS601245 (1,3-Benzothiazol-2-yl Derivatives)
AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile) shares the benzothiazole core but lacks fluorine substituents. Instead, it incorporates a pyrimidine ring and a pyridinyl ethyl amino group. AS601245 is a known c-Jun N-terminal kinase (JNK) inhibitor, where the benzothiazole acts as a scaffold for binding interactions. The absence of fluorine in AS601245 may reduce metabolic stability compared to the target compound, while the pyridinyl group could enhance solubility .
N-Benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
This compound () replaces the pyrazole carboxamide with a triazolo-pyrimidine system and substitutes the benzothiazole with methyl groups at positions 4 and 5. The triazolo-pyrimidine core might offer distinct hydrogen-bonding interactions, altering target selectivity .
Pyrazole and Oxolan-Containing Analogues
6-{5-Fluoro-2-[(oxolan-2-yl)methoxy]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
This compound () shares the oxolan-2-yl methoxy group and a fluorine-substituted aromatic ring. The pyrazolo-pyrimidine core differs from the target’s pyrazole carboxamide but highlights the utility of oxolan groups in improving solubility. The fluorine at position 5 on the phenyl ring may enhance binding through electron-withdrawing effects, analogous to the difluoro substitution in the target benzothiazole .
Substituent Effects on Bioactivity
- Fluorine vs. Methyl Groups : Fluorine’s electronegativity and small atomic radius improve binding affinity and metabolic stability in the target compound compared to methyl-substituted analogues (e.g., ).
- Oxolan vs. Aromatic Groups : The oxolan-2-ylmethyl group in the target compound likely enhances solubility over purely aromatic substituents (e.g., benzyl in ), as seen in other oxolan-containing bioactive molecules .
Comparative Data Table
Research Findings and Implications
- Oxolan Contribution : The oxolan-2-ylmethyl group is a strategic modification to balance lipophilicity and solubility, a feature observed in other drug candidates with enhanced bioavailability .
- Heterocyclic Diversity : The pyrazole carboxamide in the target compound offers distinct hydrogen-bonding capabilities compared to triazolo-pyrimidine () or pyrimidine (AS601245) cores, which could influence target selectivity .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields such as antimicrobial and anticancer therapy.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of difluorine atoms enhances its lipophilicity and possibly its bioactivity. The molecular formula is , with a molecular weight of approximately 286.33 g/mol.
Biological Activity Overview
Research indicates that compounds featuring the benzothiazole structure exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Potential in cancer treatment by inhibiting tumor cell proliferation.
- Anti-inflammatory : Modulating inflammatory pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity Against Gram-positive Bacteria
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Compound A | 0.78 µg/ml | High |
| Compound B | 3.12 µg/ml | Moderate |
| N-(4,6-difluoro...) | TBD | TBD |
Antitumor Activity
The compound's potential as an anticancer agent is supported by studies indicating that benzothiazole derivatives can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell survival and proliferation.
Case Study: In Vivo Efficacy
In a study involving mouse models, the compound exhibited significant tumor growth inhibition at doses up to 50 mg/kg without notable toxicity, as assessed by various organ toxicity markers.
The biological activity of this compound is thought to arise from several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature may allow these compounds to integrate into bacterial membranes, disrupting their function.
- Modulation of Signaling Pathways : In cancer cells, the compound may interfere with pathways such as PI3K/Akt and MAPK.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
